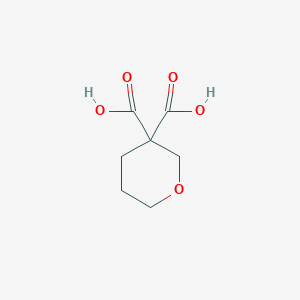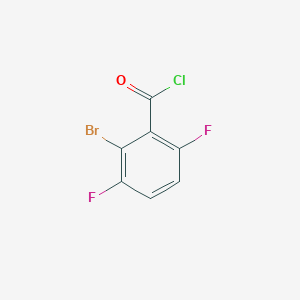
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester typically involves the esterification of 2-Chloro-4-fluoro-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. For example, the chlorination and fluorination of toluene derivatives followed by esterification can be employed. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed.
Major Products
Nucleophilic Substitution: Products include substituted benzoic acid derivatives.
Oxidation: The major product is 2-Chloro-4-fluoro-5-methyl-benzoic acid.
Reduction: The major product is 2-Chloro-4-fluoro-5-methyl-benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester finds applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester: Similar structure but with a nitro group instead of a methyl group.
2-Chloro-4-fluoro-benzoic acid methyl ester: Lacks the methyl group on the benzene ring.
2-Chloro-5-methyl-benzoic acid methyl ester: Lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8ClFO2 |
|---|---|
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 |
Clave InChI |
VLPTZUORTACMCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)


![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)

![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)


![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)



![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

